
N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring The addition of a 4-chlorobenzyl group and an amine group at specific positions on the benzothiazole ring further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine group on the benzothiazole ring with the 4-chlorobenzyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and automated systems for precise control of reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. As an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: Other benzothiazole derivatives include 2-aminobenzothiazole, 2-mercaptobenzothiazole, and benzothiazole-2-thiol.
Uniqueness: The presence of the 4-chlorobenzyl group and the amine group at specific positions on the benzothiazole ring imparts unique chemical and biological properties to this compound, distinguishing it from other benzothiazole derivatives.
Biological Activity
N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound with significant biological activity. This article discusses its synthesis, mechanisms of action, and various biological activities, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound features a benzothiazole ring fused with a 4-chlorobenzyl group. The synthesis typically involves the nucleophilic substitution of 2-aminobenzothiazole with 4-chlorobenzyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory Activity : It may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
- Antimicrobial Activity : The compound can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. A notable study demonstrated that compounds related to this structure significantly inhibited the growth of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism involved downregulation of IL-6 and TNF-α and promotion of cell cycle arrest .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing effective inhibition of bacterial growth. The mechanism is thought to involve disruption of cellular processes critical for bacterial survival .
Table 1: Biological Activity Summary
Activity Type | Cell Lines/Pathogens | IC50 Values | Mechanism |
---|---|---|---|
Anticancer | A431 | 2 µM | Apoptosis induction |
A549 | 3 µM | Cell cycle arrest | |
Antimicrobial | Staphylococcus aureus | 15 µg/mL | Membrane disruption |
Escherichia coli | 20 µg/mL | Enzyme inhibition |
Case Studies
- Anticancer Study : In a controlled experiment, this compound was administered to A431 cells. Results indicated a significant reduction in cell viability at concentrations above 2 µM, with flow cytometry confirming increased apoptosis rates through caspase activation .
- Antimicrobial Evaluation : A study evaluated the compound’s efficacy against Escherichia coli and Staphylococcus aureus. The results showed that at a concentration of 20 µg/mL, the compound effectively inhibited bacterial growth by disrupting membrane integrity and inhibiting essential metabolic pathways.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-7-5-10(6-8-11)9-16-14-12-3-1-2-4-13(12)20(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXMCVFABVRANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCC3=CC=C(C=C3)Cl)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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